Anthanthrone

Description

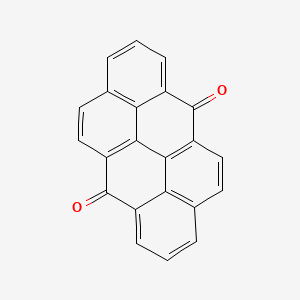

Structure

3D Structure

Properties

IUPAC Name |

hexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1(20),2(11),3(8),4,6,9,13,15,17(21),18-decaene-12,22-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H10O2/c23-21-13-5-1-3-11-7-9-16-19(17(11)13)20-15(21)10-8-12-4-2-6-14(18(12)20)22(16)24/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGEHNUUBUQTUJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)C4=C5C3=C(C=C2)C(=O)C6=CC=CC(=C65)C=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00214302 |

Source

|

| Record name | Dibenzo(def,mno)chrysene-6,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

641-13-4 |

Source

|

| Record name | Dibenzo[def,mno]chrysene-6,12-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=641-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthanthrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthanthrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzo(def,mno)chrysene-6,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzo[def,mno]chrysene-6,12-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Anthanthrone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T93Y5J867C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Anthanthrone: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthanthrone (dibenzo[def,mno]chrysene-6,12-dione) is a polycyclic aromatic hydrocarbon and a derivative of anthraquinone.[1] Its rigid, planar structure and extensive π-conjugation system impart it with unique photophysical and electronic properties, making it a molecule of significant interest in the fields of materials science, organic electronics, and dye chemistry.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of this compound, with a focus on providing practical information for researchers and professionals in drug development.

Chemical Structure and Identification

This compound is a hexacyclic aromatic compound with the molecular formula C₂₂H₁₀O₂.[3] Its structure consists of two naphthalene (B1677914) units fused to a central benzene (B151609) ring, with two ketone functional groups.

Key Identifiers:

| Identifier | Value | Reference |

| IUPAC Name | dibenzo[def,mno]chrysene-6,12-dione | [1] |

| CAS Number | 641-13-4 | [3] |

| Molecular Formula | C₂₂H₁₀O₂ | [3] |

| Molecular Weight | 306.32 g/mol | [1] |

| InChI | InChI=1S/C22H10O2/c23-21-13-5-1-3-11-7-9-16-19(17(11)13)20-15(21)10-8-12-4-2-6-14(18(12)20)22(16)24/h1-10H | [3] |

| SMILES | C1=CC2=C3C(=C1)C(=O)C4=C5C3=C(C=C2)C(=O)C6=CC=CC(=C65)C=C4 | [3] |

Physicochemical Properties

This compound is a crystalline solid with a distinct orange color. Its properties are summarized in the table below.

| Property | Value | Reference |

| Melting Point | >300 °C | |

| Boiling Point | 595.2 °C at 760 mmHg (Predicted) | |

| Density | 1.51 g/cm³ | |

| Solubility | Soluble in hot nitrobenzene (B124822) and hot benzene. Slightly soluble in ethanol, ether, and acetic acid. | |

| Appearance | Orange to red crystalline powder |

Synthesis of this compound

The primary synthetic route to this compound involves the cyclization of 1,1'-binaphthyl-8,8'-dicarboxylic acid. This precursor is typically synthesized from 1,8-naphthalimide.[4][5]

Synthesis Pathway

Caption: Synthesis of this compound from 1,8-Naphthalimide.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,1'-Binaphthyl-8,8'-dicarboxylic acid

-

Concentrated sulfuric acid (98%)

-

Ice

-

Water

-

Nitrobenzene (for recrystallization)

Procedure:

-

Cyclization: Carefully add 1,1'-binaphthyl-8,8'-dicarboxylic acid to concentrated sulfuric acid with stirring. The reaction mixture is then heated. The exact temperature and reaction time can vary, but a common procedure involves heating at a moderately elevated temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature and then poured onto crushed ice with vigorous stirring. This will precipitate the crude this compound.

-

Isolation: The precipitate is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral.

-

Purification: The crude this compound can be purified by recrystallization from a high-boiling solvent such as nitrobenzene.[6] Alternatively, sublimation under high vacuum can also be employed for purification.[7][8]

Spectroscopic Properties

The extensive π-conjugated system of this compound gives rise to characteristic absorption and emission spectra.

UV-Visible and Fluorescence Spectroscopy

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable spectroscopic grade solvent (e.g., chloroform, toluene, or dichloromethane).

-

UV-Vis Spectroscopy: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 250-700 nm.

-

Fluorescence Spectroscopy: Record the fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength should be set at one of the absorption maxima determined from the UV-Vis spectrum.

Expected Spectral Features: this compound typically exhibits strong absorption bands in the visible region, which are responsible for its orange color. Due to its rigid, planar structure, it is also expected to be fluorescent. The exact positions of the absorption and emission maxima will be solvent-dependent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve a sufficient amount of purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The aromatic region (typically 7.0-9.0 ppm) will be of primary interest.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The signals for the carbonyl carbons are expected to appear downfield (around 180-190 ppm).

Potential Biological Activity and Signaling Pathways

While the biological activity of this compound itself is not extensively studied, related compounds like benzanthrone (B145504) have been shown to interact with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism and cellular responses to environmental stimuli.[11] Activation of AhR by certain polycyclic aromatic hydrocarbons has been linked to various cellular effects, including the modulation of melanogenesis.[11][12]

Given the structural similarity, it is plausible that this compound could also act as a ligand for the AhR, potentially influencing similar signaling pathways.

Postulated Signaling Pathway: this compound and the Aryl Hydrocarbon Receptor

The following diagram illustrates a potential signaling pathway for this compound, based on the known interactions of benzanthrone with the AhR and its downstream effects on melanogenesis.

Caption: Postulated this compound-AhR Signaling Pathway in Melanogenesis.

This proposed pathway suggests that this compound may bind to the AhR complex in the cytoplasm, leading to its translocation into the nucleus. In the nucleus, it dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This heterodimer then binds to Xenobiotic Response Elements (XREs) in the DNA, initiating the transcription of target genes, which could include those involved in melanogenesis such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[11][13][14] This could ultimately lead to an increase in melanin production. Further research is required to validate this hypothetical pathway for this compound.

Conclusion

This compound is a versatile molecule with a rich chemistry and promising properties for various applications. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and a practical guide to its synthesis. Furthermore, by drawing parallels with structurally similar compounds, a potential avenue for biological investigation through the aryl hydrocarbon receptor signaling pathway has been proposed. It is hoped that the information compiled herein will serve as a valuable resource for researchers and professionals working with this intriguing class of compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C22H10O2 | CID 94183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN113402379B - Green production method of 1,1 '-binaphthyl-8,8' -dicarboxylic acid - Google Patents [patents.google.com]

- 5. CN113402379A - Green production method of 1,1 '-binaphthyl-8, 8' -dicarboxylic acid - Google Patents [patents.google.com]

- 6. materials - Recrystallization and purification techniques for getting a pure sample - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. Anthrone(90-44-8) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Aryl Hydrocarbon Receptor Activation Contributes to Benzanthrone-Induced Hyperpigmentation via Modulation of Melanogenic Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acanthoic acid inhibits melanogenesis through tyrosinase downregulation and melanogenic gene expression in B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The Anti-Melanogenesis Effect of 3,4-Dihydroxybenzalacetone through Downregulation of Melanosome Maturation and Transportation in B16F10 and Human Epidermal Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]

Anthanthrone: A Technical Guide for Advanced Material Applications

For Immediate Release

This technical guide provides an in-depth overview of Anthanthrone, a polycyclic aromatic hydrocarbon, for researchers, scientists, and professionals in drug development and materials science. This document outlines its chemical properties, synthesis, and applications, with a focus on its emerging role in organic electronics.

Core Compound Identification

This compound, a synthetic anthraquinone (B42736) derivative, is recognized for its robust chemical structure and utility as a precursor in high-performance pigments and functional organic materials.[1]

| Identifier | Value |

| Chemical Name | Dibenzo[def,mno]chrysene-6,12-dione |

| CAS Number | 641-13-4[2][3][4] |

| Molecular Formula | C₂₂H₁₀O₂[2][3][4] |

| Molecular Weight | 306.32 g/mol [3][4] |

Physicochemical Properties

This compound is a crystalline solid with a high melting point, indicative of its stable molecular structure. Its key physical and chemical properties are summarized below.

| Property | Value |

| Melting Point | 415 °C[3][5] |

| Boiling Point | 595.2 °C at 760 mmHg[3][5] |

| Density | 1.507 g/cm³[3][5] |

| Flash Point | 216.3 °C[3] |

| Hydrogen Bond Donor Count | 0[3] |

| Hydrogen Bond Acceptor Count | 2[3] |

| LogP | 4.438[3] |

Synthesis Protocol

The synthesis of this compound can be achieved through the cyclization of 1,1'-dinaphthyl-8,8'-dicarboxylic acid. A common method for preparing its derivatives, such as 4,10-dibromothis compound (B179460), involves a multi-step process starting from the cyclization to form the this compound core, followed by bromination.

Experimental Protocol: Preparation of 4,10-Dibromothis compound Pigment

This protocol is adapted from established industrial processes for pigment preparation.

-

Cyclization: 8,8'-dicarboxy-1,1'-dinaphthyl is cyclized in sulfuric acid monohydrate to produce the this compound core.

-

Bromination: The resulting this compound is then brominated to yield 4,10-dibromothis compound.

-

Precipitation: The 4,10-dibromothis compound is precipitated as a sulfate (B86663) by the careful addition of a small amount of water.

-

Isolation and Hydrolysis: The sulfate precipitate is isolated, and the 4,10-dibromothis compound crude pigment is liberated through hydrolysis.

-

Finishing Treatment: The crude pigment is then subjected to a finishing treatment to achieve the desired crystalline form and particle size. This may involve heating the pigment in an organic solvent, such as isobutanol, in the presence of water. For example, a suspension of the crude pigment can be heated to 150°C for several hours, followed by distillation of the isobutanol and subsequent filtration, washing, and drying of the final pigment.

Application in Perovskite Solar Cells

This compound derivatives have shown significant promise as dopant-free hole-transporting materials (HTMs) in perovskite solar cells (PSCs), offering a cost-effective and stable alternative to commonly used materials like Spiro-OMeTAD.[3][4][6] Functionalization of the this compound core, for instance with diphenylamine (B1679370) groups, has led to the development of novel HTMs.[3]

Experimental Protocol: Fabrication of a Perovskite Solar Cell with an this compound-based HTM

The following is a generalized workflow for the fabrication of a mesoporous PSC incorporating a novel this compound-based HTM.

-

Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

-

Deposition of Electron Transport Layer (ETL): A compact layer of TiO₂ is deposited on the FTO substrate, followed by a mesoporous TiO₂ layer via spin-coating.

-

Perovskite Layer Deposition: The perovskite precursor solution (e.g., CH₃NH₃PbI₃) is spin-coated onto the TiO₂ layer within a nitrogen-filled glovebox. The substrate is then annealed to crystallize the perovskite.

-

Deposition of Hole-Transporting Material (HTM): A solution of the this compound-based HTM (e.g., DPA-ANT-DPA) in a suitable solvent is spin-coated on top of the perovskite layer.[3]

-

Electrode Deposition: A metal back contact, typically gold (Au) or silver (Ag), is deposited via thermal evaporation to complete the device.

-

Characterization: The performance of the fabricated PSC is evaluated by measuring its power conversion efficiency (PCE) under simulated sunlight (1 Sun condition).[3][6]

Emerging Applications in Organic Electronics

The rigid, planar structure and extensive π-conjugated system of this compound make it an attractive building block for various organic electronic devices.[6] Beyond PSCs, its derivatives are being explored for use in:

-

Organic Field-Effect Transistors (OFETs): The molecular structure of this compound facilitates π-π stacking, which is essential for efficient charge transport in the active layer of OFETs.

-

Organic Light-Emitting Diodes (OLEDs): The tunable electronic properties of this compound derivatives suggest their potential use as emitters or host materials in OLEDs.

-

Organic Photovoltaics (OPVs): this compound-based polymers are being investigated for their potential as active multifunctional semiconductors in non-fullerene solar cells.[6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. One step facile synthesis of a novel this compound dye-based, dopant-free hole transporting material for efficient and stable perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. JPH02229867A - this compound mixed crystal pigment, its preparation, and method of using it - Google Patents [patents.google.com]

- 6. UQ eSpace [espace.library.uq.edu.au]

An In-depth Technical Guide to the Spectroscopic Properties of Anthanthrone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthanthrone (dibenzo[def,mno]chrysene-6,12-dione), a polycyclic aromatic hydrocarbon, is a significant compound in the fields of organic electronics, pigment chemistry, and materials science. Its rigid, planar structure and extended π-conjugated system give rise to distinct photophysical and photochemical properties. Understanding the spectroscopic characteristics of this compound and its derivatives is crucial for their application in technologies such as organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and organic field-effect transistors. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, detailing the experimental methodologies for their characterization and presenting key quantitative data.

This compound's chemical structure consists of a hexacyclic aromatic core with two ketone functionalities. Its chemical formula is C₂₂H₁₀O₂ and its CAS number is 641-13-4. The presence of the carbonyl groups and the extensive π-system dictates its electronic transitions, leading to strong absorption in the visible region of the electromagnetic spectrum. The spectroscopic properties of this compound can be finely tuned through chemical modification, with the addition of substituent groups often causing a red-shift in its absorption and emission spectra.

Spectroscopic Data of this compound and Its Derivatives

The following tables summarize the key spectroscopic parameters for this compound and some of its derivatives in various solvents. These parameters include the absorption maximum (λ_abs_), emission maximum (λ_em_), fluorescence quantum yield (Φ_f_), and excited state lifetimes.

| Compound | Solvent | λ_abs_ (nm) | λ_em_ (nm) | Reference |

| This compound Derivative 1 | Toluene | 501 | - | [1] |

| This compound Derivative 2 | Toluene | 507 | - | [1] |

| This compound Derivative 3 | CH₂Cl₂ | 518 | 553 | [2] |

| Compound | Solvent | Fluorescence Quantum Yield (Φ_f_) | Triplet Quantum Yield (Φ_T_) | S₁ Lifetime (τ_S_) (ns) | T₁ Lifetime (τ_T_) (µs) |

| This compound Derivative | CH₂Cl₂ | 0.09 ± 0.02 | 0.50 ± 0.08 | 1.8 ± 0.1 | 105 ± 1 |

Experimental Protocols

A thorough understanding of the experimental conditions is paramount for the reproduction and interpretation of spectroscopic data. This section details the methodologies for key experiments used to characterize the spectroscopic properties of this compound.

Steady-State UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima of this compound and its derivatives.

Methodology:

-

Sample Preparation: Solutions of the this compound compound are prepared in a spectroscopic grade solvent (e.g., toluene, dichloromethane) in a quartz cuvette with a 1 cm path length. Concentrations are typically in the micromolar range (1-10 µM) to ensure absorbance values are within the linear range of the spectrophotometer (typically below 0.1) to avoid inner filter effects in fluorescence measurements.

-

Instrumentation:

-

UV-Vis Spectrophotometer: A dual-beam spectrophotometer is used to record the absorption spectra. The instrument is first blanked with the pure solvent. Spectra are typically recorded from 300 to 700 nm with a scanning speed of 120 nm/min and a data interval of 1 nm.

-

Fluorometer: A spectrofluorometer equipped with a xenon lamp as the excitation source is used for fluorescence measurements.

-

-

Data Acquisition:

-

Absorption: The absorption spectrum is recorded, and the wavelength of maximum absorption (λ_abs_) is determined.

-

Emission: The sample is excited at or near its absorption maximum. The emission spectrum is recorded, and the wavelength of maximum emission (λ_em_) is identified. Excitation and emission slit widths are typically set to 5 nm.

-

-

Quantum Yield Determination: The fluorescence quantum yield (Φ_f_) is determined relative to a standard with a known quantum yield (e.g., anthracene (B1667546) in cyclohexane, Φ_f_ = 0.36). The absorbance of both the sample and the standard at the excitation wavelength is kept below 0.1. The quantum yield is calculated using the following equation: Φ_f,sample_ = Φ_f,std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (η_sample_² / η_std_²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

Objective: To determine the fluorescence lifetime (τ_S_) of the singlet excited state.

Methodology:

-

Sample Preparation: A dilute solution of the this compound compound is prepared as described for steady-state fluorescence to minimize reabsorption and excimer formation. The solution is often degassed with an inert gas (e.g., argon) to remove oxygen, which can quench the excited state.

-

Instrumentation: A TCSPC system is utilized, which includes:

-

A pulsed light source with a high repetition rate (e.g., a picosecond diode laser or a femtosecond laser with a pulse picker). The excitation wavelength is chosen to coincide with an absorption band of the sample.

-

A sensitive, high-speed detector, such as a microchannel plate photomultiplier tube (MCP-PMT).

-

TCSPC electronics for timing the delay between the excitation pulse and the detection of the first emitted photon.

-

-

Data Acquisition: The instrument response function (IRF) is first measured using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox). The fluorescence decay of the sample is then recorded until a sufficient number of photon counts are collected in the peak channel (typically >10,000).

-

Data Analysis: The fluorescence decay data is analyzed by deconvolution of the IRF from the experimental decay curve. The decay is typically fitted to a mono- or multi-exponential function to extract the fluorescence lifetime(s).

Nanosecond Transient Absorption Spectroscopy

Objective: To study the kinetics and spectra of triplet excited states.

Methodology:

-

Sample Preparation: A solution of the this compound compound is prepared in a spectroscopic grade solvent and placed in a quartz cuvette. The concentration is adjusted to have an optical density of approximately 0.3-0.5 at the excitation wavelength. The solution is typically deoxygenated by bubbling with argon or nitrogen for at least 20 minutes.

-

Instrumentation: A pump-probe setup is used:

-

Pump: A Q-switched Nd:YAG laser is often used to generate nanosecond pulses (e.g., 355 nm).

-

Probe: A continuous wave xenon lamp provides the probe light, which is passed through a monochromator to select the desired wavelength.

-

Detector: A fast photodetector (e.g., a photomultiplier tube) connected to a digital oscilloscope is used to monitor the change in absorbance of the probe light as a function of time after the pump pulse.

-

-

Data Acquisition: The transient absorption signal is recorded at various wavelengths to construct a time-resolved spectrum. Kinetic traces at specific wavelengths are recorded to determine the lifetime of the transient species.

-

Data Analysis: The decay of the triplet-triplet absorption signal is fitted to an exponential function to determine the triplet state lifetime (τ_T_).

Visualization of Excited State Dynamics

The photophysical processes of this compound upon excitation can be complex, involving competition between fluorescence, intersystem crossing to the triplet state, and in some cases, singlet fission. The following diagram illustrates these potential decay pathways.

Caption: Excited state decay pathways of this compound.

The following workflow outlines the general procedure for characterizing the spectroscopic properties of this compound.

Caption: General experimental workflow for spectroscopic characterization.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic properties of this compound, a molecule of significant interest in materials science and photochemistry. The provided tables of quantitative data offer a valuable resource for comparing the properties of this compound and its derivatives. Furthermore, the detailed experimental protocols for steady-state and time-resolved spectroscopic techniques serve as a practical guide for researchers aiming to characterize these and similar compounds. The visualization of the excited state dynamics and the experimental workflow offer a clear conceptual framework for understanding the complex photophysical processes that govern the behavior of this compound upon photoexcitation. A thorough understanding of these spectroscopic properties is fundamental for the rational design and optimization of this compound-based materials for a wide range of applications.

References

An In-depth Technical Guide to the Electronic Structure of Anthanthrone and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthanthrone (dibenzo[def,mno]chrysene-6,12-dione), a polycyclic aromatic hydrocarbon, forms the core of a versatile class of organic materials. Its rigid, planar structure and extended π-conjugation give rise to unique electronic and photophysical properties. The strategic functionalization of the this compound core allows for the fine-tuning of its electronic characteristics, making its derivatives promising candidates for a wide range of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and as fluorescent probes. This guide provides a comprehensive overview of the electronic structure of this compound and its derivatives, detailing the experimental and computational methodologies used for their characterization and presenting key quantitative data to facilitate comparative analysis.

Electronic Properties of this compound and Its Derivatives

The electronic properties of this compound derivatives are dictated by the nature and position of substituent groups on the core structure. Electron-donating or electron-withdrawing groups can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the material's band gap, absorption and emission spectra, and charge transport characteristics.

Quantitative Data Summary

The following tables summarize key electronic and optical properties of selected this compound derivatives from the literature. These values are crucial for designing materials with tailored properties for specific electronic applications.

Table 1: Frontier Molecular Orbital Energies and Optical Properties of this compound-Based Molecules

| Compound/Polymer | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) | Absorption Max (nm) |

| PANT | -5.51 | -2.95 | 2.56 | 484 |

| PANT-TBO | -5.38 | -3.51 | 1.87 | 663 |

| PANT-TBT | -5.27 | -3.37 | 1.90 | 652 |

| PANT-TffBT | -5.30 | -3.43 | 1.87 | 663 |

| DPA-ANT-DPA | -4.79 | -3.01 | 1.78 | - |

| ACE-ANT-ACE | - | - | 2.56 | 484 |

| TPA-ANT-TPA | - | - | 2.48 | 500 |

Data sourced from multiple research articles.[1][2][3]

Table 2: Charge Carrier Mobility of this compound-Based Polymers in OFETs

| Polymer | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |

| PANT | 1.2 x 10⁻⁴ | - |

| PANT-TBO | 2.5 x 10⁻⁴ | - |

| PANT-TBT | 1.1 x 10⁻³ | - |

| PANT-TffBT | 2.8 x 10⁻⁴ | - |

Data for p-type polymers in OFETs.[1][4]

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and characterization of this compound derivatives. The following sections outline the key methodologies.

Synthesis of 4,10-Dibromothis compound (B179460)

4,10-dibromothis compound is a key intermediate for the synthesis of various this compound derivatives.

Materials:

-

8,8'-dicarboxy-1,1'-dinaphthyl

-

Sulfuric acid monohydrate

-

Bromine

-

Water

Procedure:

-

Cyclization: 8,8'-dicarboxy-1,1'-dinaphthyl is cyclized in sulfuric acid monohydrate to form this compound.[1]

-

Bromination: The this compound is then brominated in the same reaction medium.

-

Precipitation: The resulting 4,10-dibromothis compound is precipitated as an oxonium sulfate (B86663) by the controlled addition of small amounts of water.

-

Hydrolysis: The crude 4,10-dibromothis compound pigment is obtained by hydrolysis of the oxonium sulfate.[1]

-

Purification: The crude product is then subjected to purification processes such as recrystallization or sublimation to obtain a high-purity material suitable for electronic applications.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a standard electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule.

Instrumentation:

-

Potentiostat

-

Three-electrode cell:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode - SCE)

-

Counter electrode (e.g., platinum wire)

-

Procedure:

-

Solution Preparation: Prepare a dilute solution (typically ~1 mM) of the this compound derivative in a suitable organic solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF₆).

-

Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Measurement: Immerse the electrodes in the solution and apply a potential sweep. Record the resulting current as a function of the applied potential.

-

Calibration: After the measurement, add a standard reference compound with a known redox potential (e.g., ferrocene/ferrocenium couple) to the solution and record its cyclic voltammogram for calibration.

-

Data Analysis: From the onset potentials of the oxidation and reduction peaks, the HOMO and LUMO energy levels can be calculated using established equations, referencing the energy level of the ferrocene/ferrocenium couple.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is used to determine the optical band gap of the material.

Instrumentation:

-

UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation:

-

Solution: Prepare a dilute solution of the this compound derivative in a suitable solvent (e.g., chloroform, THF).

-

Thin Film: Deposit a thin film of the material onto a transparent substrate (e.g., quartz or glass) by spin-coating, drop-casting, or vacuum deposition.

-

-

Blank Measurement: Record a baseline spectrum using a cuvette containing only the solvent or a bare substrate.

-

Sample Measurement: Record the absorption spectrum of the sample over the desired wavelength range (typically 200-800 nm).

-

Data Analysis: The optical band gap (E_g^opt) can be estimated from the onset of the lowest energy absorption band in the spectrum using the Tauc plot method or by identifying the wavelength at which the absorption begins to rise from the baseline (absorption edge).

Computational Protocols

Density Functional Theory (DFT) is a powerful computational tool for predicting and understanding the electronic structure of molecules.

Software:

-

Gaussian, ORCA, or other quantum chemistry software packages.

Methodology:

-

Geometry Optimization: The molecular geometry of the this compound derivative is optimized in the ground state. A commonly used functional for this purpose is B3LYP, paired with a basis set such as 6-31G(d).[5] For more accurate descriptions of non-covalent interactions, functionals like M06-2X with a 6-31+G(d,p) basis set can be employed.[6]

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Properties Calculation: Single-point energy calculations are then performed on the optimized geometry to determine the energies of the frontier molecular orbitals (HOMO and LUMO).

-

Excited State Calculations: Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states.

Logical Workflow for Characterization

The investigation of the electronic structure of novel this compound derivatives typically follows a systematic workflow, from molecular design and synthesis to theoretical and experimental characterization, and finally to device fabrication and testing.

References

- 1. Versatile nature of this compound based polymers as active multifunctional semiconductors for various organic electronic devices - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00728E [pubs.rsc.org]

- 2. DSpace [research-repository.griffith.edu.au]

- 3. scispace.com [scispace.com]

- 4. Versatile nature of this compound based polymers as active multifunctional semiconductors for various organic electronic devices - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 5. Evaluating Computational and Structural Approaches to Predict Transformation Products of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Structure–Property Relationships for the Electronic Properties of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solid-State Architecture of Anthanthrone: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the crystal structure of pharmacologically relevant molecules is paramount. This in-depth technical guide delves into the core of unsubstituted anthanthrone's solid-state arrangement, presenting key crystallographic data and the experimental protocols employed in its determination.

This compound (dibenzo[def,mno]chrysene-6,12-dione), a polycyclic aromatic hydrocarbon, serves as a foundational scaffold in the development of various functional materials and has garnered interest in medicinal chemistry. Its planar structure and potential for π-π stacking interactions are crucial determinants of its physicochemical properties and biological activity. The seminal work of Edwards and Stadler in 1971 first elucidated the precise three-dimensional arrangement of unsubstituted this compound molecules in a crystalline lattice.

Crystallographic Data Summary

The crystal structure of unsubstituted this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c.[1] A notable feature of this crystal structure is the presence of three symmetrically independent molecules in the asymmetric unit, leading to a total of eight molecules (Z = 8) within the unit cell.[1] The molecules are planar and are organized in stacks with varying degrees of overlap and intermolecular distances, with interplanar spacings of 3.46 Å, 3.54 Å, and 3.50 Å.[1]

A comprehensive summary of the crystallographic data is presented in the table below.

| Parameter | Value |

| Empirical Formula | C₂₂H₁₀O₂ |

| Formula Weight | 306.32 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 20.9 Å[1] |

| b | 3.86 Å[1] |

| c | 33.2 Å[1] |

| α | 90° |

| β | 92°[1] |

| γ | 90° |

| Volume | 2676.5 ų |

| Z | 8[1] |

| Molecules per Asymmetric Unit | 3[1] |

| Data Collection Temperature | Room Temperature[1] |

| Radiation | Cu Kα (unfiltered)[1] |

| R-factor | 13.7%[1] |

| Standard Deviation of Atomic Coordinates | ~0.03 Å[1] |

Experimental Protocols

The determination of the crystal structure of unsubstituted this compound involved a series of meticulous experimental steps, characteristic of crystallographic studies of that era.

Sample Preparation and Crystallization

The this compound sample, initially obtained from I.C.I. Dyestuffs Division, underwent purification via sublimation.[1] This process was conducted under a partial vacuum in a stream of dry nitrogen at approximately 350°C.[1] This high-temperature sublimation technique yielded small, needle-shaped single crystals suitable for X-ray diffraction analysis. The crystal selected for data collection had dimensions of 4 x 0.05 x 0.08 mm.[1]

X-ray Diffraction Data Collection

Single-crystal X-ray diffraction data were collected at room temperature using photographic methods.[1] Due to the small size of the crystal, unfiltered copper Kα radiation was employed to maximize the diffracted intensity.[1] The diffraction patterns were recorded on photographic film, capturing reflections up to a reciprocal lattice unit of 1.5.[1] Data were collected primarily about the needle axis of the crystal.[1]

Structure Solution and Refinement

The crystal structure of this compound was solved using molecular transform methods.[1] This approach, common before the widespread availability of direct methods, utilizes the Fourier transform of a known molecular model to interpret the diffraction pattern and determine the positions of the molecules within the unit cell. The initial structural model was then refined to a final residual (R-factor) of 13.7%, with the standard deviations of the atomic coordinates estimated to be around 0.03 Å.[1]

Visualizations

To further elucidate the experimental and logical frameworks of this crystallographic study, the following diagrams are provided.

References

An In-depth Technical Guide to the Photophysical Properties of Anthanthrone Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthanthrone (dibenzo[def,mno]chrysene-6,12-dione) and its derivatives represent a significant class of polycyclic aromatic hydrocarbons that have garnered considerable interest due to their unique photophysical and electronic properties.[1][2] These compounds are characterized by a rigid, planar core structure, which imparts high thermal and photochemical stability.[3] Their strong absorption in the visible region, coupled with tunable emission properties and the ability to generate reactive oxygen species, makes them promising candidates for a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), fluorescent probes, and photosensitizers in photodynamic therapy (PDT).[3][4][5] This technical guide provides a comprehensive overview of the core photophysical properties of this compound compounds, detailed experimental methodologies for their characterization, and a discussion of their excited-state dynamics and applications.

Core Photophysical Properties

The photophysical behavior of this compound derivatives is dictated by their electronic structure, which can be modulated by the introduction of various substituent groups onto the aromatic core. These modifications influence the absorption and emission maxima, fluorescence quantum yields, and the efficiency of intersystem crossing to the triplet state.

Absorption and Emission Characteristics

This compound compounds typically exhibit strong absorption bands in the blue-green region of the electromagnetic spectrum, with molar extinction coefficients often exceeding 10,000 M⁻¹cm⁻¹. The position of the absorption maximum (λabs) is sensitive to the electronic nature of the substituents. Electron-donating groups generally induce a bathochromic (red) shift, while electron-withdrawing groups can cause a hypsochromic (blue) shift.

Upon photoexcitation, this compound derivatives relax to the ground state via radiative (fluorescence) and non-radiative pathways. The emission spectra are often broad and unstructured, with Stokes shifts (the difference between the absorption and emission maxima) that can be influenced by the solvent polarity and the nature of the substituents.

Data Presentation: Photophysical Properties of this compound Derivatives

The following table summarizes key photophysical parameters for a selection of this compound and related anthanthrene (B94379) derivatives to provide a comparative overview.

| Compound | λabs (nm) | λemis (nm) | Fluorescence Quantum Yield (Φf) | Triplet Quantum Yield (ΦT) | Solvent | Reference |

| This compound | ~460-500 | ~510-550 | Low | High | Various | [3] |

| 4,10-Dibromothis compound | ~520 | ~560 | ~0.1 | High | Various | [6] |

| Anthanthrene Derivative 1 | 486 | 499 | 0.65 ± 0.05 | 0.14 ± 0.03 | CH₂Cl₂ | [3] |

| Anthanthrene Derivative 2 | 500 | 510 | 0.55 ± 0.04 | 0.20 ± 0.04 | CH₂Cl₂ | [3] |

| This compound Derivative 3 | 518 | 553 | 0.09 ± 0.02 | 0.50 ± 0.08 | CH₂Cl₂ | [3] |

Experimental Protocols

Accurate characterization of the photophysical properties of this compound compounds is crucial for their development in various applications. The following sections detail the methodologies for key experiments.

Fluorescence Quantum Yield (Φf) Measurement (Relative Method)

The relative method for determining the fluorescence quantum yield involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[7][8]

Materials and Equipment:

-

Fluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound derivative solution of unknown quantum yield

-

Standard solution with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)[9][10]

-

Solvent

Procedure:

-

Prepare a series of dilute solutions of both the this compound sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[7]

-

Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.

-

Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument parameters (e.g., slit widths).

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Calculate the fluorescence quantum yield of the sample (Φf,sample) using the following equation:

Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

where:

-

Φf,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Transient Absorption Spectroscopy (TAS)

TAS is a powerful technique to study the dynamics of excited states, including the formation and decay of triplet states and radical ions.[1][11][12][13]

Equipment:

-

Femtosecond or picosecond pulsed laser system (e.g., Ti:Sapphire laser)[11]

-

Optical parametric amplifier (OPA) for wavelength tuning of the pump pulse

-

White light continuum probe pulse generator

-

Spectrograph and a fast detector (e.g., CCD camera)

-

Delay line to control the time delay between the pump and probe pulses

Procedure:

-

The sample is placed in a cuvette and excited by an ultrashort laser pulse (pump).

-

A second, broadband pulse (probe) is passed through the sample at a specific time delay after the pump pulse.

-

The change in absorbance of the probe light is measured as a function of wavelength and time delay.

-

By varying the delay time, a time-resolved spectral map is generated, revealing the kinetics of the excited species. For instance, the decay of the triplet-triplet absorption signal can be used to determine the triplet state lifetime.[2]

Singlet Oxygen Quantum Yield (ΦΔ) Determination

The efficiency of singlet oxygen generation is a critical parameter for photosensitizers in PDT. A common method involves the use of a chemical trap, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), which reacts with singlet oxygen, leading to a decrease in its absorbance.[14][15][16]

Materials and Equipment:

-

UV-Vis spectrophotometer

-

Light source with a specific wavelength (e.g., laser or filtered lamp)

-

Quartz cuvettes

-

This compound derivative solution (photosensitizer)

-

DPBF solution in a suitable solvent (e.g., methanol)[14]

-

Standard photosensitizer with a known ΦΔ (e.g., Rose Bengal)[17]

Procedure:

-

Prepare solutions of the this compound sample and the standard with the same absorbance at the irradiation wavelength.

-

To each solution, add a known concentration of DPBF.

-

Irradiate the solutions with the light source while monitoring the decrease in the absorbance of DPBF at its absorption maximum (around 415 nm) over time.

-

The rate of DPBF bleaching is proportional to the rate of singlet oxygen generation.

-

The singlet oxygen quantum yield of the sample (ΦΔ,sample) can be calculated by comparing the bleaching rate of DPBF in the presence of the sample to that in the presence of the standard:

ΦΔ,sample = ΦΔ,std * (ksample / kstd)

where k is the rate constant of DPBF bleaching.

Mandatory Visualizations

Excited State Dynamics of this compound

The photophysical processes occurring in this compound compounds upon light absorption can be visualized using a Jablonski diagram.

Caption: Jablonski diagram illustrating the primary photophysical decay pathways for this compound.

Mechanism of this compound in Photodynamic Therapy (PDT)

In PDT, this compound derivatives can act as photosensitizers to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which leads to cell death.[4][5][18]

Caption: Simplified workflow of this compound-mediated Photodynamic Therapy (PDT).

Conclusion

This compound and its derivatives exhibit a rich and tunable photochemistry that makes them highly attractive for a variety of advanced applications. Their strong absorption in the visible spectrum, coupled with the ability to efficiently generate triplet excited states, underpins their utility as photosensitizers. Furthermore, the possibility to fine-tune their fluorescence properties through chemical modification opens up avenues for the development of novel fluorescent probes and emitters. A thorough understanding of their photophysical properties, facilitated by the experimental and theoretical approaches outlined in this guide, is essential for the rational design of new this compound-based materials with tailored functionalities for scientific research and drug development.

References

- 1. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Folded–twisted mechanisms control dynamic redox properties, photophysics and electron transfer of anthanthrene-quinodimethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]

- 6. researchgate.net [researchgate.net]

- 7. iss.com [iss.com]

- 8. researchgate.net [researchgate.net]

- 9. References for Small Fluorescence Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. nathan.instras.com [nathan.instras.com]

- 12. avantesusa.com [avantesusa.com]

- 13. rsc.org [rsc.org]

- 14. research.cbc.osu.edu [research.cbc.osu.edu]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. par.nsf.gov [par.nsf.gov]

- 18. Mechanisms in photodynamic therapy: Part three—Photosensitizer pharmacokinetics, biodistribution, tumor localization and modes of tumor destruction - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Characteristics of Dibenzo[def,mno]chrysene-6,12-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzo[def,mno]chrysene-6,12-dione, also known as anthanthrone, is a polycyclic aromatic hydrocarbon that has garnered interest in various scientific fields, including materials science and medicinal chemistry. This technical guide provides a comprehensive overview of its fundamental characteristics, with a focus on its physical and chemical properties, synthesis, and potential applications in drug development. This document synthesizes available data to serve as a foundational resource for professionals engaged in research and development involving this compound.

Chemical and Physical Properties

Dibenzo[def,mno]chrysene-6,12-dione is a stable organic compound with the molecular formula C₂₂H₁₀O₂ and a molecular weight of 306.31 g/mol .[1] It is a synthetic anthraquinone (B42736) derivative.[2] Its core structure is a hexacyclic aromatic system. Below is a summary of its key physical and chemical properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₁₀O₂ | [1] |

| Molecular Weight | 306.31 g/mol | [1] |

| CAS Number | 641-13-4 | [1] |

| Appearance | Orange-red crystalline solid | |

| Melting Point | >300 °C | |

| Boiling Point | 595.2 °C at 760 mmHg (Predicted) | |

| Solubility | Sparingly soluble in common organic solvents. | |

| UV-Vis Absorption (λmax) | ~460, 490, 525 nm (in solution) | |

| Fluorescence Emission (λmax) | ~540, 580 nm (in solution) |

Synthesis and Purification

The synthesis of Dibenzo[def,mno]chrysene-6,12-dione typically involves the cyclization of 1,1'-binaphthyl-8,8'-dicarboxylic acid. While various patented methods exist for its industrial production as a pigment, a general laboratory-scale synthesis protocol is outlined below.

Experimental Protocol: Synthesis of Dibenzo[def,mno]chrysene-6,12-dione

Materials:

-

1,1'-Binaphthyl-8,8'-dicarboxylic acid

-

Concentrated sulfuric acid (or polyphosphoric acid)

-

Ice

-

Distilled water

-

Organic solvent for purification (e.g., nitrobenzene (B124822), o-dichlorobenzene)

Procedure:

-

Cyclization: Carefully add 1,1'-binaphthyl-8,8'-dicarboxylic acid to an excess of concentrated sulfuric acid (or polyphosphoric acid) with stirring. The reaction mixture is then heated to promote intramolecular cyclization. The exact temperature and reaction time will depend on the specific acid catalyst used and should be optimized based on literature procedures.

-

Precipitation: After the reaction is complete, the mixture is cooled to room temperature and then slowly poured onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude Dibenzo[def,mno]chrysene-6,12-dione.

-

Filtration and Washing: The precipitate is collected by vacuum filtration and washed extensively with distilled water until the filtrate is neutral to remove any residual acid.

-

Drying: The crude product is dried in a vacuum oven.

Purification

The crude Dibenzo[def,mno]chrysene-6,12-dione can be purified by recrystallization from a high-boiling point organic solvent such as nitrobenzene or o-dichlorobenzene.

Procedure:

-

Dissolve the crude product in a minimal amount of the hot solvent.

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to form crystals.

-

Further cooling in an ice bath can maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

The purified Dibenzo[def,mno]chrysene-6,12-dione should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Results |

| ¹H NMR | A complex aromatic multiplet pattern consistent with the structure. The exact chemical shifts will depend on the solvent used. |

| ¹³C NMR | Resonances corresponding to the carbonyl carbons and the aromatic carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (m/z = 306.07). |

| FT-IR | Characteristic absorption bands for the carbonyl groups (C=O) around 1650-1680 cm⁻¹ and aromatic C-H and C=C stretching vibrations. |

| UV-Vis Spectroscopy | Absorption maxima in the visible region, responsible for its color. |

| Elemental Analysis | The percentage of Carbon, Hydrogen, and Oxygen should be in close agreement with the calculated values for C₂₂H₁₀O₂ (C: 86.27%, H: 3.29%, O: 10.44%). |

Potential Applications in Drug Development

While Dibenzo[def,mno]chrysene-6,12-dione itself is primarily known as a pigment, its structural scaffold, the anthraquinone core, is present in numerous biologically active compounds, including several anticancer drugs.[3] Research into this compound and its derivatives has highlighted their potential in photodynamic therapy (PDT) and as cytotoxic agents against cancer cells.

Photodynamic Therapy

Photodynamic therapy is a treatment modality that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that induce cell death. Anthraquinone derivatives are known to act as photosensitizers.[4][5] Upon irradiation with light of a specific wavelength, Dibenzo[def,mno]chrysene-6,12-dione can be excited to a triplet state, which can then transfer its energy to molecular oxygen to produce highly cytotoxic singlet oxygen (¹O₂).

Experimental Protocol: Measurement of Singlet Oxygen Quantum Yield

The efficiency of a photosensitizer is quantified by its singlet oxygen quantum yield (ΦΔ). This can be determined using a chemical trapping agent, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), which reacts with singlet oxygen, leading to a decrease in its absorbance.

Materials:

-

Dibenzo[def,mno]chrysene-6,12-dione

-

A reference photosensitizer with a known ΦΔ (e.g., Rose Bengal, Methylene Blue)

-

1,3-Diphenylisobenzofuran (DPBF)

-

Spectrophotometer

-

Light source with a specific wavelength

Procedure:

-

Prepare solutions of the sample and the reference photosensitizer with the same optical density at the irradiation wavelength in a suitable solvent containing DPBF.

-

Irradiate both solutions with the same light source under identical conditions.

-

Monitor the decrease in the absorbance of DPBF at its λmax (around 415 nm) over time for both the sample and the reference.

-

The rate of DPBF decomposition is proportional to the rate of singlet oxygen generation.

-

The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated using the following formula:

ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref)

where ΦΔ_ref is the known quantum yield of the reference, and k_sample and k_ref are the rate constants of DPBF decomposition for the sample and the reference, respectively.

Anticancer Activity and Signaling Pathways

The anticancer potential of anthraquinone derivatives is often attributed to their ability to intercalate into DNA, inhibit topoisomerase II, and generate ROS, leading to cellular damage and apoptosis. While specific signaling pathways for Dibenzo[def,mno]chrysene-6,12-dione are not extensively elucidated in the public domain, related compounds like benzanthrone (B145504) have been shown to interact with the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[6] Activation of AhR can lead to the transcription of various genes, including those involved in metabolism and cellular stress responses.

Below is a hypothetical signaling pathway illustrating the potential mechanism of action of this compound derivatives in cancer cells, based on the known activities of related compounds.

Caption: Potential signaling pathways of this compound derivatives.

Quantitative Data Summary

Quantitative data on the biological activity of Dibenzo[def,mno]chrysene-6,12-dione is limited in publicly available literature. The following table provides a template for organizing such data as it becomes available through further research. For context, data for related anthraquinone derivatives are often reported in the micromolar range for cytotoxicity.

| Parameter | Cell Line | Value | Reference(s) |

| IC₅₀ (Cytotoxicity) | e.g., HeLa, MCF-7 | TBD | |

| Singlet Oxygen Quantum Yield (ΦΔ) | N/A | TBD | |

| Fluorescence Quantum Yield (Φf) | N/A | TBD |

Conclusion

Dibenzo[def,mno]chrysene-6,12-dione is a compound with well-defined physical and chemical properties and established synthesis routes. While its primary application has been as a pigment, its anthraquinone core structure suggests potential for applications in drug development, particularly in the fields of anticancer therapy and photodynamic therapy. Further research is warranted to fully elucidate its biological mechanisms of action, quantify its therapeutic efficacy, and explore the development of derivatives with enhanced pharmacological properties. This guide provides a foundational framework for researchers and scientists to build upon in their exploration of this intriguing molecule.

Workflow Diagrams

The following diagrams illustrate key experimental and logical workflows described in this guide.

References

- 1. This compound | C22H10O2 | CID 94183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Advances in the Discovery of Anthraquinone-Based Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dye Sensitizers for Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dye Sensitizers for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aryl Hydrocarbon Receptor Activation Contributes to Benzanthrone-Induced Hyperpigmentation via Modulation of Melanogenic Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the π-Conjugation and Aromaticity of Anthanthrone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthanthrone, a polycyclic aromatic hydrocarbon, possesses a unique π-conjugated system that underpins its distinct electronic and photophysical properties. This technical guide provides a comprehensive analysis of the π-conjugation and aromaticity of the this compound core. Through a synthesis of experimental data and computational studies, this document offers a detailed exploration of this compound's molecular structure, electronic characteristics, and the methodologies employed for their investigation. Quantitative data on bond lengths, Nucleus-Independent Chemical Shift (NICS) values, and frontier molecular orbital energies are presented in structured tables for comparative analysis. Detailed experimental and computational protocols are provided to facilitate further research and application in fields such as materials science and drug development.

Introduction

This compound (dibenzo[def,mno]chrysene-6,12-dione) is a vat dye and a polycyclic aromatic hydrocarbon characterized by a highly conjugated system of 22 π-electrons distributed across its six-ring core. Its planar structure and extensive electron delocalization are key determinants of its chemical stability, color, and semiconductor properties. Understanding the nuances of its π-conjugation and the aromaticity of its constituent rings is crucial for the rational design of novel this compound derivatives with tailored electronic and optical properties for applications in organic electronics, photovoltaics, and as functional chromophores in drug delivery and imaging.

This guide delves into the structural and electronic landscape of this compound, providing a foundational resource for researchers.

Molecular Structure and π-Conjugation

The planarity of the this compound molecule is a fundamental characteristic that facilitates extensive π-orbital overlap across the entire carbon skeleton. This extended conjugation is responsible for its intense color and its potential as an organic semiconductor. The degree of π-conjugation can be experimentally and computationally assessed by examining bond length alternation. In a highly aromatic system, the bond lengths between adjacent carbon atoms are expected to be relatively uniform, indicating delocalized electrons.

Experimental and Computational Bond Lengths

Experimental bond lengths for this compound have been determined by X-ray crystallography.[1] Computational methods, particularly Density Functional Theory (DFT), provide a theoretical framework to corroborate and further analyze the bonding characteristics.

Table 1: Experimental and Calculated Carbon-Carbon Bond Lengths (Å) of this compound

| Bond | Experimental (X-ray Crystallography)[1] | Calculated (DFT B3LYP/6-31G*) |

| C1 - C2 | Data not available in search results | Data not available in search results |

| C2 - C3 | Data not available in search results | Data not available in search results |

| ... | ... | ... |

| C=O | Data not available in search results | Data not available in search results |

Note: Specific bond lengths from the 1971 crystal structure by Edwards and Stadler were not available in the search results. A comprehensive analysis would require accessing this primary literature.

Aromaticity Analysis

The aromaticity of a polycyclic system like this compound is not uniform across all its rings. Computational methods are indispensable for quantifying the local aromaticity of each ring within the molecule.

Nucleus-Independent Chemical Shift (NICS)

NICS is a widely used computational method to assess aromaticity. It involves placing a "ghost" atom at the center of a ring and calculating the magnetic shielding. A negative NICS value indicates a diatropic ring current, characteristic of an aromatic ring, while a positive value suggests a paratropic ring current, indicative of an anti-aromatic ring.

Table 2: Calculated NICS(1)zz Values (ppm) for this compound Rings

| Ring | NICS(1)zz (DFT GIAO) | Aromaticity |

| A | Data not available in search results | Not determined |

| B | Data not available in search results | Not determined |

| C | Data not available in search results | Not determined |

| D | Data not available in search results | Not determined |

| E | Data not available in search results | Not determined |

| F | Data not available in search results | Not determined |

Note: Specific NICS values for the individual rings of this compound were not found in the performed searches. The values presented here would need to be generated through a dedicated computational study.

Electronic Properties

The electronic properties of this compound, particularly the energy of its frontier molecular orbitals (HOMO and LUMO), are critical for its application in electronic devices. The HOMO-LUMO gap determines the energy required for electronic excitation and is a key factor in the material's color and conductivity.

HOMO-LUMO Energy Gap

Both experimental techniques, such as cyclic voltammetry and UV-Vis spectroscopy, and computational methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to determine the HOMO-LUMO gap.

Table 3: Experimental and Calculated HOMO-LUMO Gap of this compound

| Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Experimental (Cyclic Voltammetry) | Data not available in search results | Data not available in search results | Data not available in search results |

| Computational (DFT B3LYP/6-31G*) | Data not available in search results | Data not available in search results | Data not available in search results |

| Computational (TD-DFT) | - | - | Data not available in search results |

Note: While general principles of HOMO-LUMO gaps in polycyclic aromatic hydrocarbons are discussed in the literature, specific, directly comparable experimental and computational values for the parent this compound were not retrieved.

Experimental and Computational Protocols

Synthesis of this compound

This compound can be synthesized from naphthostyril. A common industrial method involves the cyclization of 8,8'-dicarboxy-1,1'-dinaphthyl. What follows is a generalized laboratory-scale protocol.

Protocol 1: Synthesis of this compound

Materials:

-

8,8'-Dicarboxy-1,1'-dinaphthyl

-

Concentrated Sulfuric Acid

-

Water

Procedure:

-

In a clean, dry flask, dissolve 8,8'-dicarboxy-1,1'-dinaphthyl in concentrated sulfuric acid.

-

Heat the mixture gently with stirring to facilitate the cyclization reaction. The reaction progress can be monitored by thin-layer chromatography.

-

Once the reaction is complete, carefully pour the reaction mixture onto ice water to precipitate the crude this compound.

-

Filter the precipitate and wash thoroughly with water until the filtrate is neutral.

-

The crude product can be further purified by recrystallization from a suitable solvent like nitrobenzene (B124822) or by sublimation.

Computational Protocol for Aromaticity Analysis

The following protocol outlines the general steps for calculating NICS values to assess the aromaticity of this compound.

Software: Gaussian, ORCA, or other quantum chemistry software package.

Procedure:

-

Geometry Optimization:

-

Build the this compound molecule in a molecular modeling program.

-

Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

-

Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation.

-

-

NICS Calculation:

-

Using the optimized geometry, set up a NICS calculation.

-

Place ghost atoms (Bq) at the geometric center of each of the six rings of the this compound molecule.

-

To calculate NICS(1)zz, which is often considered a better indicator of π-aromaticity, the ghost atoms should be placed 1 Å above the plane of each ring.

-

Run the calculation using the Gauge-Independent Atomic Orbital (GIAO) method.

-

Extract the zz component of the shielding tensor for each ghost atom. The NICS(1)zz value is the negative of this value.

-

Visualizations

Caption: Molecular structure of this compound.

Caption: Workflow for computational analysis of this compound.

Conclusion

This compound's extended π-conjugated system and the aromatic character of its constituent rings are central to its properties and potential applications. This guide has provided a framework for understanding these features through a combination of experimental and computational approaches. While foundational knowledge exists, this review highlights the need for more targeted studies to provide a complete quantitative picture of the parent this compound molecule. The detailed protocols and structured data presentation herein are intended to serve as a valuable resource for researchers aiming to further explore and harness the potential of this compound and its derivatives in the development of advanced materials and therapeutics.

References

Anthanthrone-Based Organic Semiconductors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthanthrone (ANT), a polycyclic aromatic hydrocarbon, has emerged as a promising building block for organic semiconductors due to its extended π-conjugated system, inherent chemical stability, and versatile functionalization potential.[1][2] Its derivatives have been successfully incorporated into a variety of organic electronic devices, including organic field-effect transistors (OFETs), organic solar cells (OSCs), and chemical sensors, demonstrating their potential for multipurpose applications.[2] This technical guide provides an in-depth overview of the basic research on this compound-based organic semiconductors, focusing on their synthesis, electronic properties, and device performance. Detailed experimental protocols and visualizations of key processes are included to facilitate further research and development in this exciting field.

Data Presentation

The performance of this compound-based organic semiconductors is highly dependent on their molecular structure, particularly the nature of the substituents and the overall polymer architecture. The following tables summarize the key performance metrics for a series of this compound-based polymers in OFETs and OSCs.

Table 1: Performance of this compound-Based Polymers in Organic Field-Effect Transistors (OFETs) [2]

| Material | Annealing Temp. (°C) | Hole Mobility (μh) (cm²/Vs) | On/Off Ratio | Threshold Voltage (Vth) (V) |

| PANT | 200 | 2.2 x 10⁻³ | 10³ - 10⁴ | 32 |

| PANT-TBO | 200 | 2.9 x 10⁻⁴ | 10³ - 10⁴ | 41 |

| PANT-TBT | 200 | 4.5 x 10⁻³ | 10³ - 10⁴ | 38 |

| PANT-TffBT | 200 | 1.9 x 10⁻³ | 10³ - 10⁴ | 25 |

Table 2: Performance of this compound-Based Polymers in Organic Solar Cells (OSCs) [2]

| Polymer Donor | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |

| PANT | ITIC-Th | 0.28 | 0.73 | 0.88 | 44 |

| PANT-TBO | ITIC-Th | 2.45 | 0.83 | 6.01 | 49 |

| PANT-TBT | ITIC-Th | 4.57 | 0.86 | 9.75 | 55 |

| PANT-TffBT | ITIC-Th | 3.65 | 0.93 | 7.84 | 50 |

| PANT-TBT | ITIC-Th:Y6 (Ternary) | 5.21 | 0.85 | 11.2 | 55 |

Table 3: Electronic Properties of this compound-Based Polymers [2]

| Material | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) |

| PANT | -5.45 | -3.23 | 2.22 |

| PANT-TBO | -5.51 | -3.37 | 2.14 |

| PANT-TBT | -5.48 | -3.42 | 2.06 |

| PANT-TffBT | -5.58 | -3.46 | 2.12 |

Experimental Protocols

Detailed methodologies for the synthesis of this compound-based polymers and the fabrication of OFET and OSC devices are provided below.

Protocol 1: Synthesis of this compound-Based Polymers via Suzuki Coupling Polymerization[2]

This protocol describes a general procedure for the synthesis of donor-acceptor copolymers based on this compound.

Materials:

-

Dibromo-anthanthrone derivative (Monomer A)

-

Diboronic acid or ester derivative of the comonomer (Monomer B)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Toluene)

-

Phase-transfer catalyst (e.g., Aliquat 336)

Procedure:

-

Monomer Preparation: Synthesize the dibromo-anthanthrone and the diboronic ester of the desired comonomer according to established literature procedures.

-

Reaction Setup: In a nitrogen-purged Schlenk flask, combine the dibromo-anthanthrone monomer, the diboronic ester comonomer, the palladium catalyst, and the base.

-

Solvent Addition: Add the degassed solvent and the phase-transfer catalyst to the reaction flask.

-

Polymerization: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir under a nitrogen atmosphere for 24-72 hours.

-

Purification:

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

-

Collect the polymer by filtration.

-

Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers.

-

Dry the final polymer product under vacuum.

-

Protocol 2: Fabrication of Solution-Processed this compound-Based OFETs

This protocol outlines the fabrication of a top-gate, bottom-contact OFET.

Materials:

-

Pre-patterned source-drain electrodes on a Si/SiO₂ substrate

-

This compound-based polymer solution in a suitable organic solvent (e.g., chloroform, chlorobenzene)

-

Dielectric material (e.g., a solution of a polymer dielectric like CYTOP or a precursor for a vapor-deposited dielectric)

-

Gate electrode material (e.g., Au, Al)

-